2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidinone core. Key structural features include:
- 3,6-dimethyl substituents on the pyrimidinone ring, influencing steric and electronic properties.
- A sulfanyl acetamide side chain at position 2 of the thienopyrimidinone, providing a flexible linker for interactions.
Its design likely targets enzymes or receptors where the thienopyrimidinone core acts as a pharmacophore, with substituents modulating potency and selectivity .
Properties
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S2/c1-9-6-12-14(27-9)15(25)23(2)16(22-12)26-8-13(24)21-11-5-3-4-10(7-11)17(18,19)20/h3-5,7,9H,6,8H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDGAGPEZAGFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a thieno[3,2-d]pyrimidine derivative known for its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.51 g/mol. Its unique structural features include a thieno[3,2-d]pyrimidine core, which is significant for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₂S |
| Molecular Weight | 358.51 g/mol |
| Key Functional Groups | Thieno[3,2-d]pyrimidine, Acetamide |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multiple steps starting from basic thieno[3,2-d]pyrimidine precursors. The process may include:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the sulfanyl group.
- Functionalization with the trifluoromethylphenyl acetamide moiety.
Each step requires careful optimization of reaction conditions to achieve high yields and purity.
Biological Activity
Research indicates that compounds with a thieno[3,2-d]pyrimidine structure exhibit a range of biological activities including:
- Anticancer Properties: Several studies have demonstrated that thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity: Thieno derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
- Anti-inflammatory Effects: Some derivatives have been reported to reduce inflammation markers in vitro and in vivo.
The biological effects of this compound are believed to be mediated through interactions with specific molecular targets such as enzymes and receptors involved in cell signaling pathways.
Case Studies
-
Anticancer Activity Assessment:
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cells at micromolar concentrations.Cell Line IC50 (μM) MCF-7 12.5 A549 15.0 -
Antimicrobial Efficacy:
In another study, the compound was tested against a panel of bacterial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for E. coli and 16 μg/mL for S. aureus.Bacterial Strain MIC (μg/mL) E. coli 32 S. aureus 16
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Pyrimidinone Substituents
- 3,6-Dimethyl (Target) : Methyl groups at positions 3 and 6 may enhance metabolic stability compared to halogenated or phenyl-substituted analogues (e.g., 3-(4-chlorophenyl) in ECHEMI-687563-28-6) .
- 3-Aryl Substitutions : Compounds with 3-(4-fluorophenyl) (IWP-3) or 3-phenyl (ECHEMI-686770-77-4) show varied electronic profiles. Fluorine’s electronegativity in IWP-3 could improve binding affinity in hydrophobic pockets .
Acetamide Modifications
- Trifluoromethylphenyl vs.
- Benzothiazole (IWP-3) : The 6-methylbenzothiazol-2-yl group introduces a rigid heterocycle, likely improving target selectivity (e.g., Wnt pathway inhibition) compared to flexible acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
